N-(4-bromophenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide
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Overview
Description
N-(4-bromophenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a phenyl group, and a trifluoroacetylamino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzene, benzene, and trifluoroacetic anhydride.
Formation of Intermediate Compounds: The initial step involves the formation of intermediate compounds through reactions such as Friedel-Crafts acylation and amination.
Final Coupling Reaction: The final step involves the coupling of the intermediate compounds to form the desired product. This step may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of solvents, reaction temperatures, and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium iodide (NaI) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(4-bromophenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide involves its interaction with specific molecular targets and pathways. The trifluoroacetylamino group may play a role in binding to enzymes or receptors, modulating their activity. Additionally, the bromophenyl and phenyl groups contribute to the compound’s overall chemical reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-3-(2-nitrophenylsulfonyl)amino)propanamide
- N-(4-methylphenyl)-3-(2-nitrophenylsulfonyl)amino)propanamide
- N-(4-iodophenyl)-3-(2-nitrophenylsulfonyl)amino)propanamide
Uniqueness
N-(4-bromophenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide stands out due to its trifluoroacetylamino group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF3N2O2/c18-12-6-8-13(9-7-12)22-15(24)10-14(11-4-2-1-3-5-11)23-16(25)17(19,20)21/h1-9,14H,10H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIBCHQOTNEFFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)Br)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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